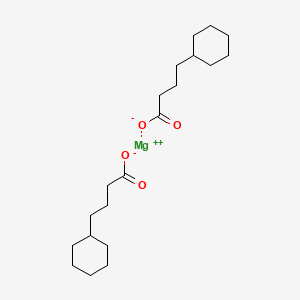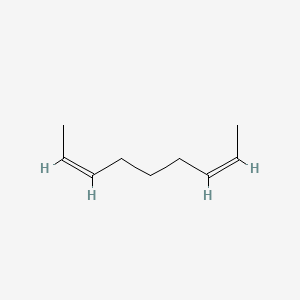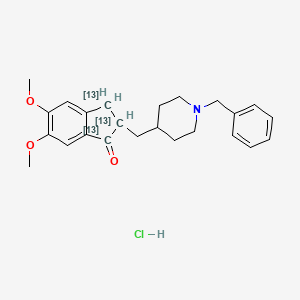
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group, an isopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropylmagnesium bromide to form 1-methyl-3-propan-2-ylcyclopentanol, which is then converted to the corresponding nitrile using reagents such as phosphorus pentachloride (PCl5) and sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through distinct mechanisms. For example, the reduction of the nitrile group to an amine can result in compounds that interact with biological receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Similar structure but lacks the nitrile group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Similar structure with a different substituent on the cyclopentane ring.
2-methyl-1,3-cyclopentadiene: Contains a cyclopentane ring with different substituents.
Uniqueness
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The nitrile group allows for a wide range of chemical transformations, making this compound valuable in various research and industrial contexts.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17N/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9H,4-6H2,1-3H3 |
InChI Key |
NNADYLRREIUUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C1)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)









![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)

